

Understanding the structure-activity relationship of Tead-IN-10

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An In-depth Technical Guide on the Structure-Activity Relationship of **Tead-IN-10**

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is frequently implicated in the development and progression of various cancers.[1][3] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[1] [4] They function by binding to transcriptional co-activators, most notably Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), to drive the expression of genes involved in cell growth and proliferation.[1][4][5] The formation of the TEAD-YAP/TAZ complex is a critical event for its transcriptional activity, making the disruption of this protein-protein interaction an attractive therapeutic strategy for cancer treatment.[5][6][7]

Tead-IN-10 has emerged as a potent, covalent inhibitor of TEAD transcription factors.[8] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Tead-IN-10**, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

Tead-IN-10 is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target protein.[8] This mode of action can lead to enhanced potency and selectivity.[3] While the specific cysteine residue targeted by **Tead-IN-10** is not detailed in the provided search

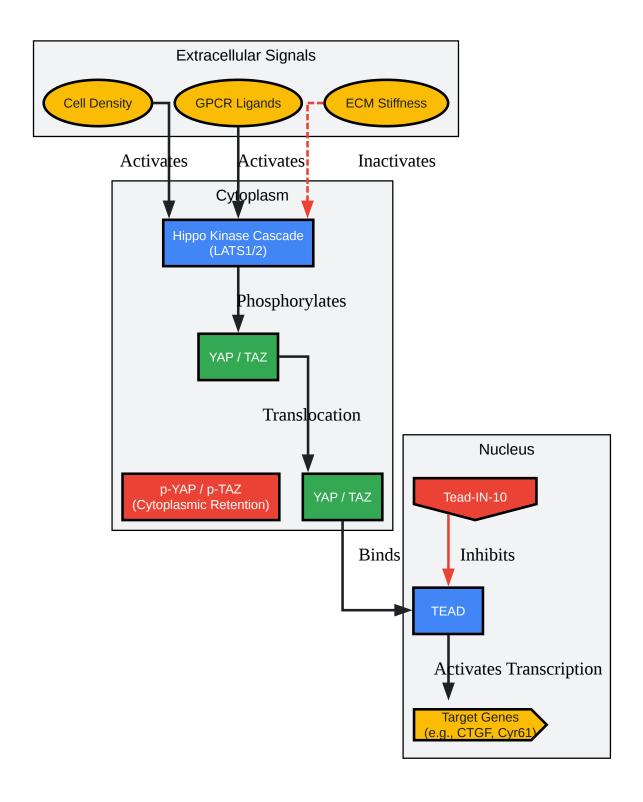


results, it is known that TEAD proteins possess a central, druggable pocket that binds to palmitate, a fatty acid.[5][9] This pocket is crucial for the proper folding and function of TEAD. Covalent inhibitors have been designed to target this central palmitate binding pocket of TEADs.[10] The covalent interaction of **Tead-IN-10** with the TEAD protein likely disrupts its ability to bind with co-activators like YAP and TAZ, thereby inhibiting the transcription of proproliferative genes.

Hippo Signaling Pathway

The Hippo pathway plays a central role in controlling cell fate. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic retention and degradation.[10] When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and activate the transcription of target genes that promote cell proliferation and inhibit apoptosis.[10]





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Caption: The Hippo Signaling Pathway and the inhibitory action of **Tead-IN-10**.



Structure-Activity Relationship of TEAD Inhibitors

The development of potent and selective TEAD inhibitors is an active area of research. The structure-activity relationship (SAR) studies explore how chemical modifications to a lead compound, like **Tead-IN-10**, affect its biological activity. While specific SAR data for **Tead-IN-10** analogs is limited in the provided results, we can infer general principles from related TEAD inhibitors. For instance, studies on flufenamic acid (FA) analogs revealed that replacing the benzoic acid moiety with nicotinic acid to form niflumic acid (NA) resulted in a compound with a higher binding affinity for TEAD4.[5] This suggests that modifications to the aromatic rings and linker regions can significantly impact potency. Another study highlighted a compound series where the introduction of a hydrophobic phenyl group resulted in an approximately 86-fold increase in potency, underscoring the importance of hydrophobic interactions within the TEAD binding pocket.[6]

Quantitative Data Summary

The inhibitory activity of **Tead-IN-10** has been quantified using various biochemical and cell-based assays. The following tables summarize the available data.

Table 1: Biochemical Inhibitory Activity of **Tead-IN-10** Against TEAD Isoforms

Compound	Target	IC50 (nM)	Assay Type	Reference
Tead-IN-10	TEAD1	14	Biochemical	[8]
Tead-IN-10	TEAD2	179	Biochemical	[8]
Tead-IN-10	TEAD3	4	Biochemical	[8]

Table 2: Cell-Based Inhibitory Activity of Tead-IN-10

Compound	Cell Line	IC50	Assay Type	Reference
Tead-IN-10	MCF-7	≤10 nM	Reporter Assay	[8]
Tead-IN-10	H2052	≤100 nM	Anti-proliferation	[8]
Tead-IN-10	NCI-H226	100-500 nM	Anti-proliferation	[8]



Experimental Protocols

The characterization of TEAD inhibitors like **Tead-IN-10** involves a range of experimental techniques to determine their binding affinity, inhibitory potency, and cellular effects.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a small molecule (ligand) to a larger molecule (protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

- Principle: A solution of the ligand (e.g., a TEAD inhibitor) is titrated into a solution containing
 the target protein (e.g., TEAD4 YBD). The heat released or absorbed during the binding
 event is measured.
- Methodology:
 - The TEAD protein and the inhibitor are prepared in a matched buffer.
 - The protein solution is placed in the sample cell of the calorimeter.
 - The inhibitor solution is loaded into a syringe.
 - A series of small injections of the inhibitor are made into the protein solution.
 - The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
 - The resulting binding isotherm is fitted to a model to determine the binding affinity (Kd).[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput screening assay used to measure protein-protein interactions, such as the binding of YAP to TEAD.



- Principle: The assay utilizes two molecules, a donor and an acceptor, which are brought into
 close proximity when the protein-protein interaction occurs. Excitation of the donor
 fluorophore leads to energy transfer to the acceptor, which then emits light at a specific
 wavelength. An inhibitor that disrupts the interaction will prevent this energy transfer.
- Methodology:
 - Recombinant TEAD and a peptide of YAP (e.g., YAP 60-100) are labeled with a donor and an acceptor fluorophore, respectively.
 - The labeled proteins are incubated with varying concentrations of the test compound (e.g., Tead-IN-10).
 - The TR-FRET signal is measured using a plate reader.
 - The IC50 value, which is the concentration of the inhibitor required to reduce the TR-FRET signal by 50%, is calculated.[6]

Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[11][12][13]

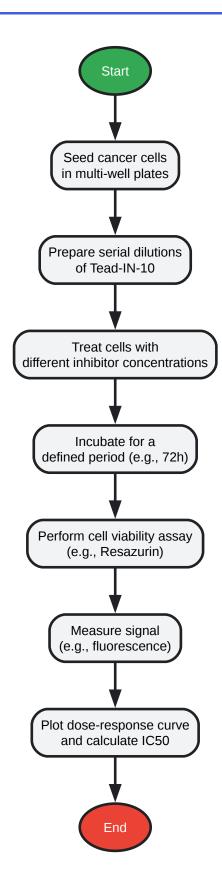
- Principle: These assays measure the effect of the inhibitor on cellular processes such as cell proliferation, apoptosis, or the expression of specific genes.[12][13]
- Methodology (e.g., Anti-Proliferation Assay):
 - Cancer cells (e.g., H2052 or NCI-H226) are seeded in multi-well plates.
 - The cells are treated with a range of concentrations of Tead-IN-10.
 - After a specific incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin or by counting the cells.
 - The data is plotted to generate a dose-response curve, from which the IC50 value is determined.[8]



Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a TEAD inhibitor using a cell-based assay.





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Caption: Workflow for determining the IC50 of Tead-IN-10 in a cell-based assay.



Conclusion

Tead-IN-10 is a potent covalent inhibitor of TEAD transcription factors, demonstrating significant activity in both biochemical and cell-based assays. Its mechanism of action, which involves the irreversible binding to a central pocket in TEAD, effectively disrupts the proproliferative signaling of the Hippo pathway. The structure-activity relationship studies of TEAD inhibitors highlight the importance of hydrophobic interactions and specific chemical moieties in achieving high potency. The detailed experimental protocols for ITC, TR-FRET, and cell-based assays provide a robust framework for the continued discovery and optimization of novel TEAD inhibitors. Further investigation into the precise covalent binding site of **Tead-IN-10** and the exploration of its analogs will be crucial for the development of next-generation therapeutics targeting Hippo pathway-dependent cancers.

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